N-(3,4-dihydro-2H-chromen-6-yl)-1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide
Description
N-(3,4-dihydro-2H-chromen-6-yl)-1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-yl)-1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-20(2,3)13-18(23)22-10-4-7-16(22)19(24)21-15-8-9-17-14(12-15)6-5-11-25-17/h8-9,12,16H,4-7,10-11,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAYRBZVDUYGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)OCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-chromen-6-yl)-1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.
Biology: Biologically, N-(3,4-dihydro-2H-chromen-6-yl)-1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide has shown promise in studies related to inflammation and oxidative stress. It may be used in the development of new therapeutic agents.
Medicine: In medicine, this compound has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Its antioxidant properties make it a candidate for developing drugs that target oxidative stress-related conditions.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-chromen-6-yl)-1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The specific molecular targets and pathways involved would depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Chromene Derivatives: Other chromene derivatives with similar structures and biological activities.
Pyrrolidine-2-carboxamide Derivatives: Compounds with similar pyrrolidine-2-carboxamide cores.
Uniqueness: N-(3,4-dihydro-2H-chromen-6-yl)-1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide stands out due to its specific combination of chromene and pyrrolidine-2-carboxamide moieties, which contribute to its unique biological and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
